Crystal Packing & Dihedral Angle: Structural Divergence from 4-(1H-Imidazol-1-yl)benzaldehyde
In a direct crystallographic comparison, 1-(4-Methoxyphenyl)-1H-imidazole exhibits a markedly different solid-state packing motif and dihedral angle between the imidazole and arene ring planes compared to its analog, 4-(1H-imidazol-1-yl)benzaldehyde. The angle in 1-(4-Methoxyphenyl)-1H-imidazole is 43.67(4)°, which is nearly 1.8 times larger than the 24.58(7)° observed for the benzaldehyde analog [1]. This quantitative difference arises from the distinct intermolecular interactions driven by the para-substituent's electronic nature, which directly impacts material properties such as crystal habit and dissolution rate.
| Evidence Dimension | Dihedral Angle Between Imidazole and Arene Ring Planes |
|---|---|
| Target Compound Data | 43.67(4)° |
| Comparator Or Baseline | 4-(1H-Imidazol-1-yl)benzaldehyde: 24.58(7)° |
| Quantified Difference | 19.09° (78% larger angle) |
| Conditions | Single-crystal X-ray diffraction (XRD) analysis of solid-state structures |
Why This Matters
This significant angular difference is a key predictor of distinct solid-state properties, including crystal morphology, stability, and solubility, which are critical for formulation and material processing decisions.
- [1] Küçük, C., Yurdakul, Ş., & Erdem, B. (2022). Crystallographic and spectroscopic characterization of two 1-phenyl-1H-imidazoles: 4-(1H-imidazol-1-yl)benzaldehyde and 1-(4-methoxyphenyl)-1H-imidazole. Chemical Papers, 76(5), 2833-2854. View Source
